molecular formula C8H7FO B120862 4'-Fluoroacetophenone CAS No. 403-42-9

4'-Fluoroacetophenone

Cat. No. B120862
CAS RN: 403-42-9
M. Wt: 138.14 g/mol
InChI Key: ZDPAWHACYDRYIW-UHFFFAOYSA-N
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Description

4’-Fluoroacetophenone is an intermediate used for the synthetic preparation of various pharmaceutical goods and agricultural products .


Synthesis Analysis

4’-Fluoroacetophenone can be synthesized using various methods . One such method involves the use of oximes, Amberlyst-15, and FPA53-NO2 in a solvent. The reaction mixture is stirred at a desirable temperature for a specific time . Another method involves the use of fluorobenzene and chloracetyl chloride .


Molecular Structure Analysis

The molecular formula of 4’-Fluoroacetophenone is C8H7FO, and its molecular weight is 138.14 .


Chemical Reactions Analysis

Rotational spectra of the 4’-Fluoroacetophenone monomer and its monohydrate were investigated by Fourier transform microwave spectroscopy complemented with quantum chemical calculations . One conformer of 4’-Fluoroacetophenone and two isomers of 4’-Fluoroacetophenone–H2O have been observed in the pulsed jets .


Physical And Chemical Properties Analysis

4’-Fluoroacetophenone is a liquid at 20°C . It has a refractive index of 1.511 , a boiling point of 196°C , and a density of 1.138 g/mL at 25°C . Its molecular formula is FC6H4COCH3 .

Scientific Research Applications

1. Biological Baeyer–Villiger Oxidation and NMR Studies

The biological Baeyer–Villiger oxidation of 4'-fluoroacetophenone has been explored using 19F nuclear magnetic resonance (NMR). This technique was used to characterize the time-dependent conversion of 4'-fluoroacetophenone, which led to the production of 4-fluorophenol and 4-fluorocatechol without the accumulation of 4'-fluorophenyl acetates. These findings demonstrate the potential of 4'-fluoroacetophenone in the production of valuable synthons for industrial chemicals (Moonen, Rietjens, & van Berkel, 2001).

2. Lithium Enolate Dynamics and Aldol Reactivity

Research has delved into the lithium enolate of 4'-fluoroacetophenone, analyzing its formation, dynamics, and aldol reactivity. The study highlights the complex solution chemistry of lithium enolates, with a focus on the reactivity of these enolates in aldol reactions, underscoring the significant role of 4'-fluoroacetophenone in nucleophilic reactions (Kolonko, Wherritt, & Reich, 2011).

3. Aerobic Biotransformation in Wastewater Treatment

A study on the aerobic biotransformation of 4-fluorocinnamic acid used non-acclimated industrial activated sludge and revealed that 4-fluoroacetophenone was an intermediary product. This research is crucial for understanding the biotransformation pathways in wastewater treatment processes, where compounds like 4-fluoroacetophenone play a transitional role (Freitas dos Santos et al., 2004).

Safety And Hazards

4’-Fluoroacetophenone is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-(4-fluorophenyl)ethanone
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InChI

InChI=1S/C8H7FO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZDPAWHACYDRYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)F
Source PubChem
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Molecular Formula

C8H7FO
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DSSTOX Substance ID

DTXSID0059952
Record name 4'-Fluoroacetophenone
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Molecular Weight

138.14 g/mol
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Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name 4'-Fluoroacetophenone
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Vapor Pressure

0.75 [mmHg]
Record name 4'-Fluoroacetophenone
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Product Name

4'-Fluoroacetophenone

CAS RN

403-42-9
Record name 4′-Fluoroacetophenone
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Record name 4'-Fluoroacetophenone
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Record name Ethanone, 1-(4-fluorophenyl)-
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Record name 4'-Fluoroacetophenone
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Record name 4'-FLUOROACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
H Gröger, C Rollmann, F Chamouleau… - Advanced Synthesis …, 2007 - Wiley Online Library
… practical and highly efficient biocatalytic synthesis of optically active (R)‐4‐fluorophenylethan‐1‐ol has been developed based on reduction of the corresponding 4‐fluoroacetophenone …
Number of citations: 52 onlinelibrary.wiley.com
KJ Kolonko, DJ Wherritt, HJ Reich - Journal of the American …, 2011 - ACS Publications
… Deprotonation of 4-fluoroacetophenone in THF with lithium diisopropylamide occurs … 4-fluoroacetophenone (1-Li). All techniques agree that the enolates of both 4-fluoroacetophenone (1…
Number of citations: 40 pubs.acs.org
IA Bidusenko, EY Schmidt, IA Ushakov… - European Journal of …, 2020 - Wiley Online Library
… Our first trial of this assumption with 4-fluoroacetophenone 1a (KOH/DMSO, 60 C, 0.5 h) gave … Synthesis of diketone 2a by dimerization of 4-fluoroacetophenone 1a in MOR/DMSO …
X Wang, J Li, J Lei, X Xu, Y Zheng, J Chen… - Physical Chemistry …, 2023 - pubs.rsc.org
… and two isomers of 4-fluoroacetophenone–H 2 O have been observed in the pulsed jets. … of the 4-fluoroacetophenone monomer. Both detected isomers of 4-fluoroacetophenone–H 2 O …
Number of citations: 3 pubs.rsc.org
MJH Moonen, I Rietjens, WJH van Berkel - Journal of Industrial …, 2001 - Springer
… fluorescens ACB converted 4′-fluoroacetophenone to 4-fluorophenol and 4′-fluoro-2′-hydroxyacetophenone to 4-fluorocatechol without the accumulation of 4′-fluorophenyl …
Number of citations: 17 link.springer.com
M Upreti, S Pant, A Dandia, UC Pant - 1997 - nopr.niscpr.res.in
In the IR spectra of the products 3a-j, characteristic absorption bands in the range 1680-1665 ern" due to carbonyl group of chalcone and two bands around 3450 cm'and 3350 ern"! due …
Number of citations: 18 nopr.niscpr.res.in
GW Yeager, DN Schissel - Synthesis, 1991 - thieme-connect.com
… either 4-fluorobenzaldehyde (8) or 4-fluoroacetophenone (9) yielded the corresponding 4-… Both 4-fluorobenzaldehyde (8) and 4-fluoroacetophenone (9) are synthetically equivalent to …
Number of citations: 60 www.thieme-connect.com
D Yamini, D Mangalaraj, V Ramakrishnan - Spectrochimica Acta Part A …, 2013 - Elsevier
Raman spectral measurements were carried out for binary liquid mixtures 4′fluoroacetophenone (4F) in different volume concentration ranges at a regular intervals of 0.1 in different …
Number of citations: 1 www.sciencedirect.com
R BALTZLY, LW SHEEHAN… - The Journal of Organic …, 1961 - ACS Publications
… hoped to convert the expected 3-chloro-4-fluoroacetophenone to 3-chloro4-fluorophenylacetic … of the crystalline 3-chloro-4-fluoroacetophenone. The solution was heated to gentle reflux …
Number of citations: 9 pubs.acs.org
HL Singh, SS Chauhan, H Sachedva - Research on Chemical …, 2010 - Springer
… of 3-methyl-4-fluoroacetophenone (0.601 g, 3.94 mmol) with … reacting 3-methyl-4-fluoroacetophenone with glycine, colour, … reacting 3-methyl-4-fluoroacetophenone with valine, colour, …
Number of citations: 8 link.springer.com

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